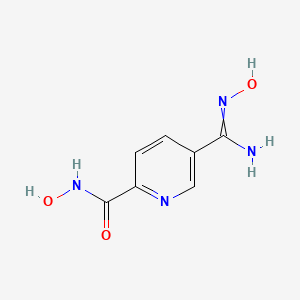![molecular formula C8H5ClN4 B11717083 6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile](/img/structure/B11717083.png)
6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 6-position, a methyl group at the 1-position, and a cyano group at the 3-position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile typically involves the cyclization of appropriate precursors. . The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For example, a scalable synthesis method involves the use of i-Pr2NMgCl·LiCl (MgDA) as the base for metalation/formylation of 2,6-dichloropyrazine, followed by isolation of the intermediate as a bisulfite adduct .
化学反应分析
Types of Reactions: 6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The cyano group can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium carbonate in solvents like methanol or ethanol.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chlorine atom with an amine can yield amino derivatives, while oxidation can produce oxo derivatives .
科学研究应用
6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile has been studied for various scientific research applications, including:
Medicinal Chemistry: It has shown potential as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound has been used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it can inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cell proliferation in cancer cells . The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function.
相似化合物的比较
- 6-Chloro-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Comparison: 6-Chloro-1-methyl-pyrazolo[3,4-b]pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine, it has a different ring fusion and substitution that can lead to varied biological activities and applications .
属性
分子式 |
C8H5ClN4 |
|---|---|
分子量 |
192.60 g/mol |
IUPAC 名称 |
6-chloro-1-methylpyrazolo[3,4-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C8H5ClN4/c1-13-8-5(6(4-10)12-13)2-3-7(9)11-8/h2-3H,1H3 |
InChI 键 |
UCVFTENSRFIRLA-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=CC(=N2)Cl)C(=N1)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)







![2-[(2,6-Dichlorophenyl)methyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B11717068.png)

![4-Carbamoyl-1-[2-(diprop-2-en-1-ylamino)-2-oxoethyl]pyridinium](/img/structure/B11717075.png)

![[1,3'-Bipiperidin]-2-one hydrochloride](/img/structure/B11717089.png)
![N,N-dimethyl-N'-(2,2,2-trichloro-1-{[(4-chloroanilino)carbothioyl]amino}ethyl)urea](/img/structure/B11717094.png)
